CSTSMLKAC (disulfide)

Myocardial Ischemia-Reperfusion In Vivo Phage Display Quantitative ELISA

Source high-purity CSTSMLKAC (disulfide) for your cardiac-targeted delivery research. This sequence-specific cyclic nonapeptide (Cys1-Cys9 disulfide bridge) selectively homes to ischemic myocardium, validated against scrambled controls. Its conformation-dependent targeting enables precise conjugation to exosomes, nanoparticles, and fusion proteins for systemic drug or gene delivery. Choose this research-grade peptide for reproducible, high-fidelity ischemic heart targeting.

Molecular Formula C36H64N10O13S3
Molecular Weight 941.2 g/mol
Cat. No. B12363680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCSTSMLKAC (disulfide)
Molecular FormulaC36H64N10O13S3
Molecular Weight941.2 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O
InChIInChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyWPNRMGBBCPHBJC-QJRNWJQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CSTSMLKAC (Disulfide): A Cyclic Cardiac-Homing Peptide for Targeted Ischemic Myocardium Research


CSTSMLKAC (disulfide) is a synthetic, cyclic nonapeptide (sequence: Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys) characterized by a Cys1-Cys9 intramolecular disulfide bridge, which imparts conformational constraint [1]. Identified via in vivo phage display biopanning, it exhibits selective homing to ischemic myocardial tissue in rodent models of ischemia-reperfusion injury [2]. This peptide functions as a molecular targeting ligand, enabling directed delivery of conjugated cargo (e.g., nanoparticles, exosomes, reporter proteins) to damaged cardiomyocytes following systemic intravenous administration [3].

Why Generic Linear Peptides Cannot Substitute for CSTSMLKAC (Disulfide) in Ischemic Targeting Studies


Generic substitution of CSTSMLKAC (disulfide) with linear peptides or scrambled-sequence analogs fails because the cyclic, disulfide-constrained conformation is essential for its biological recognition and targeting fidelity [1]. The intramolecular Cys1-Cys9 disulfide bridge enforces a specific, rigidified three-dimensional structure that mimics an endogenous ligand [2]. A chemically identical linear peptide would adopt a random coil ensemble in solution, losing the precise spatial presentation of side chains required for receptor binding. Furthermore, studies employing a scrambled-sequence control peptide (CSKTALSMC), which has an identical amino acid composition but a randomized internal sequence, confirmed that the targeting property is strictly sequence-dependent and not merely a consequence of amino acid content or net charge [3].

Quantitative Differentiation Evidence for CSTSMLKAC (Disulfide) Targeting Performance


In Vivo Biodistribution: Ischemic vs. Non-Ischemic Myocardium Targeting

In a murine model of myocardial ischemia-reperfusion injury, a Sumo-mCherry-CSTSMLKAC fusion protein was administered intravenously, and its biodistribution was quantified via ELISA [1]. The targeting peptide led to a significant increase in homing to the ischemic left ventricle compared to tissues from the non-ischemic left ventricle, as well as other major organs, with all comparisons achieving a p-value of less than 0.001 [1]. This indicates a high degree of selectivity for the pathological tissue of interest.

Myocardial Ischemia-Reperfusion In Vivo Phage Display Quantitative ELISA

Exosome Internalization: IMTP-Exosomes vs. Blank Exosomes in Hypoxia-Injured Cells

Exosomes engineered to display CSTSMLKAC (termed IMTP-exosomes) were compared to unmodified blank-exosomes for their ability to be internalized by H9C2 cardiomyoblasts subjected to hypoxic injury [1]. In vitro assays demonstrated that IMTP-exosomes could be internalized by hypoxia-injured H9C2 cells more efficiently than blank-exosomes [1].

Exosome Engineering Cellular Uptake Hypoxia

In Vivo Targeting Fidelity: CSTSMLKAC vs. Scrambled Sequence Control

In a study validating exosome targeting, the functionality of CSTSMLKAC (CHP) was benchmarked against a scrambled peptide control (Scr; CSKTALSMC) [1]. The scrambled peptide possesses an identical amino acid composition and molecular weight but a randomized internal sequence, rendering it chemically identical but topologically distinct [1]. The targeting functionality was exclusive to the correctly sequenced and cyclized CSTSMLKAC peptide.

Peptide Engineering Targeting Validation Scramble Control

Discovery and In Vivo Selection: Enrichment Over Background Phage Populations

The CSTSMLKAC peptide motif was discovered through in vivo biopanning of a phage display library in a rat model of ischemia-reperfusion [1]. After four rounds of selection, the CSTSMLKAC sequence emerged as one of the predominant motifs exhibiting preferential binding to ischemic heart tissue compared to normal heart [1].

Phage Display Biopanning Peptide Discovery

Validated Research Application Scenarios for CSTSMLKAC (Disulfide) Based on Quantitative Evidence


Engineering Targeted Exosomes for Enhanced Cardiac Regeneration

Based on evidence of enhanced cellular internalization and in vivo targeting fidelity [1][2], CSTSMLKAC (disulfide) is optimally suited as a functionalization ligand on exosome surfaces. This application is supported by studies showing that IMTP-exosomes accumulate in the ischemic heart and exert enhanced therapeutic effects in acute myocardial infarction models [1].

Development of Systemically Administered Nanoparticle Drug Carriers

The robust in vivo biodistribution data, demonstrating significant (p < 0.001) homing to ischemic left ventricle over non-ischemic tissue and other organs [1], positions CSTSMLKAC (disulfide) as a premier candidate for surface conjugation to nanoparticles (e.g., lipid nanoparticles, porous silicon nanoparticles). This enables the systemic, targeted delivery of small molecule drugs or nucleic acids (like miR-199a-5p) specifically to the site of myocardial injury [2].

Validation and Benchmarking of Next-Generation Cardiac Targeting Ligands

Given its well-characterized sequence-dependent targeting profile against a validated scrambled peptide control [1], CSTSMLKAC (disulfide) serves as an essential positive control and benchmarking standard for evaluating new cardiac-homing peptides or targeting moieties. Its performance metrics in established in vivo models provide a reliable reference point for comparative studies.

Construction of Protein and Mitochondrial Targeting Conjugates

The N-terminal primary amine and the flexible structure allow for the creation of targeted fusion proteins [1] or peptide-mitochondrial complexes (e.g., PEP-TPP-mitochondrial compounds) [2]. This application is ideal for delivering therapeutic proteins or organelles directly to ischemic cardiomyocytes, bypassing the need for invasive local delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CSTSMLKAC (disulfide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.